1-Hydroxy-2-naphthoic acid
1-Hydroxy-2-naphthoic acid
1-hydroxy-2-naphthoic acid is a naphthoic acid with the carboxy group at position 2 and carrying a hydroxy substituent at the 1-position. It is a xenobiotic metabolite produced by the biodegradation of phenanthrene by microorganisms. It has a role as a bacterial xenobiotic metabolite and a fungal xenobiotic metabolite. It is a naphthoic acid, a member of naphthols and a hydroxy monocarboxylic acid. It is functionally related to a 2-naphthoic acid. It is a conjugate acid of a 1-hydroxy-2-naphthoate.
1-Hydroxy-2-naphthoic acid is a natural product found in Pogostemon cablin with data available.
1-Hydroxy-2-naphthoic acid is a natural product found in Pogostemon cablin with data available.
Brand Name:
Vulcanchem
CAS No.:
86-48-6
VCID:
VC21111424
InChI:
InChI=1S/C11H8O3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,12H,(H,13,14)
SMILES:
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)O
Molecular Formula:
C11H8O3
Molecular Weight:
188.18 g/mol
1-Hydroxy-2-naphthoic acid
CAS No.: 86-48-6
Cat. No.: VC21111424
Molecular Formula: C11H8O3
Molecular Weight: 188.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1-hydroxy-2-naphthoic acid is a naphthoic acid with the carboxy group at position 2 and carrying a hydroxy substituent at the 1-position. It is a xenobiotic metabolite produced by the biodegradation of phenanthrene by microorganisms. It has a role as a bacterial xenobiotic metabolite and a fungal xenobiotic metabolite. It is a naphthoic acid, a member of naphthols and a hydroxy monocarboxylic acid. It is functionally related to a 2-naphthoic acid. It is a conjugate acid of a 1-hydroxy-2-naphthoate. 1-Hydroxy-2-naphthoic acid is a natural product found in Pogostemon cablin with data available. |
|---|---|
| CAS No. | 86-48-6 |
| Molecular Formula | C11H8O3 |
| Molecular Weight | 188.18 g/mol |
| IUPAC Name | 1-hydroxynaphthalene-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H8O3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,12H,(H,13,14) |
| Standard InChI Key | SJJCQDRGABAVBB-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC(=C2O)C(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2O)C(=O)O |
| Melting Point | 195.0 °C |
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